tert-Butyl 2-chloro-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazine-6-carboxylate
Description
tert-Butyl 2-chloro-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazine-6-carboxylate is a bicyclic heterocyclic compound featuring a pyrrolo[3,4-b]pyrazine core substituted with a chlorine atom at position 2 and a tert-butoxycarbonyl (Boc) protecting group. This compound serves as a key intermediate in pharmaceutical synthesis, particularly in the development of kinase inhibitors and protease-targeting drugs . Its structure combines a pyrazine ring (two nitrogen atoms) fused with a pyrrolidine ring, conferring unique electronic and steric properties that influence reactivity and biological interactions.
Properties
Molecular Formula |
C11H14ClN3O2 |
|---|---|
Molecular Weight |
255.70 g/mol |
IUPAC Name |
tert-butyl 3-chloro-5,7-dihydropyrrolo[3,4-b]pyrazine-6-carboxylate |
InChI |
InChI=1S/C11H14ClN3O2/c1-11(2,3)17-10(16)15-5-7-8(6-15)14-9(12)4-13-7/h4H,5-6H2,1-3H3 |
InChI Key |
GFPCISRCNQPVNN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2=NC=C(N=C2C1)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-chloro-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazine-6-carboxylate typically involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction might involve the use of methanesulfonic acid under reflux conditions to facilitate the formation of the desired pyrrolo[3,4-b]pyrazine ring system .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes optimized for large-scale production. This would include the use of efficient catalysts and reaction conditions that maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Nucleophilic Substitution at the Chloro Position
The chlorine atom at position 2 undergoes nucleophilic substitution, particularly in palladium-catalyzed cross-coupling reactions. This reactivity is critical for introducing aryl, heteroaryl, or amine groups.
Key Findings :
-
The chloro group’s electronic activation by the adjacent pyrazine ring facilitates Pd-mediated couplings .
-
Steric hindrance from the tert-butyl group may influence regioselectivity in some cases .
Deprotection of the tert-Butyl Ester
The tert-butyloxycarbonyl (Boc) group is cleaved under acidic conditions to yield the free amine or carboxylic acid, enabling further functionalization.
Key Findings :
-
TFA-mediated deprotection is rapid (<2 hours) and high-yielding .
-
The resulting carboxylic acid can undergo condensation with amines or alcohols .
Cyclization and Ring Expansion
The pyrrolo-pyrazine core participates in cycloaddition and annulation reactions to form polycyclic systems.
Key Findings :
Functionalization at the Pyrazine Nitrogen
The pyrazine nitrogen atoms can be alkylated or acylated to modulate electronic properties.
Key Findings :
Stability and Reactivity Considerations
Scientific Research Applications
tert-Butyl 2-chloro-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazine-6-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Medicine: Research is ongoing into its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It serves as a building block in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 2-chloro-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazine-6-carboxylate involves its interaction with specific molecular targets. These targets can include enzymes and receptors, where the compound may act as an inhibitor or modulator. The exact pathways and molecular interactions depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural analogs differ primarily in substituents (e.g., halogens, amino groups) and heterocyclic cores (pyridine, pyrimidine, or pyrrolo systems). These variations significantly impact physicochemical properties, reactivity, and pharmacological profiles.
Table 1: Key Structural and Functional Comparisons
Impact of Heterocycle Core
- Pyrazine vs. Pyridine/Pyrimidine :
The pyrazine ring (two nitrogen atoms at 1,4-positions) enhances hydrogen-bonding capacity compared to pyridine (one nitrogen) or pyrimidine (two nitrogens at 1,3-positions). This increases binding affinity to enzymatic targets, such as autotaxin (ATX) inhibitors . - Pyrrolo Fusion : The fused pyrrolidine ring introduces chirality and steric hindrance, affecting solubility and metabolic stability. For example, this compound exhibits moderate HT-solubility (10–50 μM in phosphate buffer) compared to pyridine analogs with lower solubility .
Q & A
Q. What advanced techniques are recommended for studying air-sensitive derivatives of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
